molecular formula C4H12Cl2Si2 B3028920 Dichloro-methyl-trimethylsilylsilane CAS No. 39437-99-5

Dichloro-methyl-trimethylsilylsilane

Cat. No. B3028920
CAS RN: 39437-99-5
M. Wt: 187.21 g/mol
InChI Key: JZALIDSFNICAQX-UHFFFAOYSA-N
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Description

Dichloro-methyl-trimethylsilylsilane is a compound that is part of a broader class of organosilicon compounds, which are characterized by the presence of carbon-silicon (C-Si) bonds. These compounds are of significant interest due to their utility in various chemical synthesis and modification processes. The papers provided discuss several related compounds and their synthesis, reactions, and properties, which can help us understand the broader context of dichloro-methyl-trimethylsilylsilane's chemistry.

Synthesis Analysis

The synthesis of organosilicon compounds often involves the reaction of chlorosilanes with organic moieties. For instance, the synthesis of hexakis(trimethylsilyl)disilane, a highly branched and symmetrical organopolysilane, was achieved through the reaction of tris(trimethylsilyl)silyllithium with 1,2-dibromoethane, yielding a 45-50% success rate . Similarly, 1,1,2-trimethyl-1,2,2-trichlorodisilane and 1,1,2,2-tetramethyl-1,2-dichlorodisilane were prepared by dechlorinative methylation of a disilane mixture with trimethylchlorosilane in the presence of aluminum chloride and methyldichlorosilane . These methods provide insights into the potential synthetic routes that could be applied to dichloro-methyl-trimethylsilylsilane.

Molecular Structure Analysis

The molecular structure of organosilicon compounds is crucial for understanding their reactivity and properties. For example, the structure of dichloro-9-fluorenyltrimethylsilylsilane was characterized by X-ray structure analysis, revealing a staggered conformation with approximate C_s-symmetry . The bond lengths and angles within the molecule provide valuable information about the spatial arrangement of the atoms, which is essential for predicting the behavior of similar compounds like dichloro-methyl-trimethylsilylsilane.

Chemical Reactions Analysis

Organosilicon compounds participate in various chemical reactions. Trimethylsilylation, for instance, is a process where trimethylsilyl groups are introduced to other molecules, such as the hydrolysed and polycondensed products of methyltriethoxysilane . Additionally, the chloroplatinic acid-catalyzed hydrosilylation of isoprene with different silanes, including trimethylsilane, demonstrates the versatility of these compounds in adding across double bonds . These reactions are indicative of the types of chemical transformations that dichloro-methyl-trimethylsilylsilane might undergo.

Physical and Chemical Properties Analysis

The physical and spectral properties of organosilicon compounds like hexakis(trimethylsilyl)disilane have been discussed, including their reactivity with lithium and methyllithium, which causes cleavage of Si-Si or Si-C bonds . The solubility, volatility, and stability of these compounds are influenced by their molecular structure and substituents, which is relevant for the handling and application of dichloro-methyl-trimethylsilylsilane.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of 2,4-Dienals : Dichloro-methyl-trimethylsilylsilane reacts with 1-trimethylsilyl-1,3-dienes in the presence of titanium(IV) chloride to produce 2,4-dienals, offering a convenient route for their preparation (Yamamoto, Ohta, & Tsuji, 1979).
  • Formation of Silacyclophanones : It reacts with tetrafluorophthalic acid bis(trimethylsilyl) ether and ortho-phthalic acid to form 14-membered cyclic organosilicon esters, known as silacyclophanones (Basenko et al., 2019).
  • Generation of Iminium Ions : Dichlorodimethylsilane and trichloromethylsilane generate iminium ions from secondary alkylamines, used to alkylate electron-rich aromatic heterocycles (Heaney, Papageorgiou, & Wilkins, 1997).
  • Hydrosilylation of Isoprene : Dichloromethylsilane undergoes hydrosilylation with isoprene, catalyzed by chloroplatinic acid (Benkeser, Merritt, & Roche, 1978).

Material Science Applications

  • Synthesis of Silicon-Containing Aziridines : It contributes to the synthesis of silicon-containing aziridines, important in the development of novel organic materials (Lukevics et al., 1984).
  • Polymeric Organosilicon Systems : Utilized in creating polymeric systems with highly conducting properties (Ishikawa et al., 1990).
  • Surface Modification of Ceramic Membranes : Trichloromethylsilane has been used for hydrophobizing ceramic membranes for use in direct contact membrane distillation (Hendren, Brant, & Wiesner, 2009).

Analytical Chemistry Applications

  • Gas Chromatography-Mass Spectrometry : Dichloromethylsilane derivatives are utilized in headspace derivatization for identifying compounds like 1,3-dichloro-2-propanol in soy sauce using GC-MS (Lee, Chiu, & Dou, 2007).

Safety And Hazards

Like all chemicals, silane compounds should be handled with care. They can be flammable and may react with water or other chemicals to produce hazardous substances . Always refer to the safety data sheet for specific information on handling and disposal .

Future Directions

The future research directions in the field of silane compounds could involve the development of new synthesis methods, the design of novel silane compounds with improved properties, and the exploration of new applications . The intersection of silane compounds with other fields such as nanotechnology and biotechnology also presents exciting opportunities for future research .

properties

IUPAC Name

dichloro-methyl-trimethylsilylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12Cl2Si2/c1-7(2,3)8(4,5)6/h1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZALIDSFNICAQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)[Si](C)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichloro-methyl-trimethylsilylsilane

CAS RN

4518-99-4, 39437-99-5
Record name 1,1-Dichloro-1,2,2,2-tetramethyldisilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4518-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Disilane, dichlorotetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039437995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Dichloro-1,2,2,2-tetramethyldisilane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichloro-methyl-trimethylsilylsilane
Reactant of Route 2
Dichloro-methyl-trimethylsilylsilane

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